川芎嗪 R

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

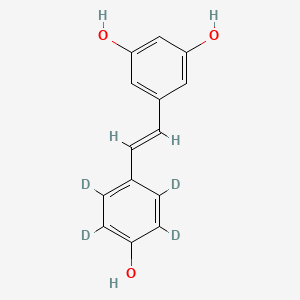

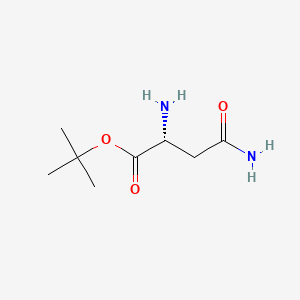

Senkyunolide R is a chemical compound that is a type of chemical entity and a subclass of a chemical compound . It has a mass of 240.099773612 dalton and a chemical formula of C₁₂H₁₆O₅ . It is found in Conioselinum anthriscoides, Ligusticum chuanxiong, and Ligusticum striatum .

Molecular Structure Analysis

Senkyunolide R has a molecular formula of C12H16O5 . The canonical SMILES structure is O=C1OC(=CC(O)CC)C2=C1C(O)C(O)CC2 , and the isomeric SMILES structure is CCC@@H/C=C1\OC(=O)C2=C1CCC@H[C@H]2O .Physical and Chemical Properties Analysis

Senkyunolide R has a molecular formula of C12H16O5 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.科学研究应用

神经保护和抗氧化活性:川芎嗪 H(SNH),川芎嗪 R 的近亲,已显示出对抗氧化应激诱导的 PC12 细胞神经毒性和凋亡的神经保护作用。它通过减弱活性氧生成、线粒体膜电位丧失和增加抗氧化酶活性来实现这一点。这表明在治疗神经元疾病中具有潜在应用 (Luo et al., 2019).

对抗氧化应激的细胞保护:在川芎提取物中发现的川芎嗪-H 及其立体异构体川芎嗪-I 已被观察到可减少人肝 HepG2 细胞中的氧化损伤。这些化合物诱导血红素加氧酶-1,一种将细胞内血红素降解为生物活性产物的酶,从而增强细胞对氧化损伤的抵抗力 (Qi et al., 2010).

预防脑缺血性卒中:据报道,川芎嗪-H 在预防脑缺血性卒中中也有效。它似乎通过多种靶点和途径发挥作用,包括激活磷酸肌醇 3 激酶/蛋白激酶 B/核因子 kappa B 信号通路,这可能抑制炎性因子释放并增加抗凋亡能力 (Zhang et al., 2019).

抗炎和保肝作用:另一种相关化合物川芎嗪 A 已显示出抗炎和保肝作用。它抑制促炎介质的产生,并保护 Neuro-2a 细胞免受神经炎症毒性。川芎嗪 A 的作用机制包括增加 TNF-α mRNA 的降解并减少其半衰期 (Or et al., 2011).

药代动力学和生物利用度:大鼠川芎嗪 A 药代动力学研究表明,它广泛分布并迅速从血浆中消除,肝脏代谢是主要的消除途径。川芎嗪 A 的生物利用度相对较低,这归因于胃肠道的不稳定性和肝脏首过代谢 (Yan et al., 2007).

头皮健康和去屑治疗:从芹菜种子油中分离的川芎嗪 A 已被评估其对头皮健康的影响,尤其是在减少头皮屑方面。它已显示出改善表皮功能、控制马拉色菌作用和舒缓头皮的潜力 (Mondon et al., 2017).

安全和危害

作用机制

Target of Action

It is known that senkyunolide i, a similar compound, has been studied for its potential as a cardio-cerebral vascular drug candidate

Mode of Action

Based on the studies on similar compounds, it can be hypothesized that senkyunolide r may interact with its targets to exert pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects

Biochemical Pathways

It is known that similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, thrombosis, and tumor growth

Pharmacokinetics

It is known that similar compounds are rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . The metabolic pathway is mainly phase II metabolism

Result of Action

It is known that similar compounds have been shown to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects

Action Environment

It is known that similar compounds are relatively stable to heat, acid, and oxygen

生化分析

Biochemical Properties

Senkyunolide R plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Senkyunolide R has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of Senkyunolide R.

Cellular Effects

Senkyunolide R exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Senkyunolide R can inhibit the proliferation of vascular smooth muscle cells by downregulating the expression of proliferative genes . It also affects the cell signaling pathways involved in inflammation and apoptosis, thereby protecting cells from oxidative stress and inflammatory damage .

Molecular Mechanism

The molecular mechanism of Senkyunolide R involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Senkyunolide R binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . These molecular interactions contribute to the anti-inflammatory and protective effects of Senkyunolide R.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Senkyunolide R have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Senkyunolide R is relatively stable under various conditions, including heat, acid, and oxygen exposure . Long-term studies have shown that Senkyunolide R can maintain its anti-inflammatory and protective effects over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Senkyunolide R vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Senkyunolide R can effectively reduce inflammation and protect against oxidative stress without causing significant adverse effects . At high doses, Senkyunolide R may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Senkyunolide R is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, Senkyunolide R undergoes oxidation and hydrolysis, while in phase II metabolism, it undergoes conjugation reactions such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of Senkyunolide R from the body and influence its bioavailability and therapeutic efficacy .

Transport and Distribution

Senkyunolide R is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, Senkyunolide R interacts with transporters and binding proteins that facilitate its uptake and distribution in different tissues, including the liver, kidneys, and lungs . These interactions influence the localization and accumulation of Senkyunolide R within the body .

Subcellular Localization

The subcellular localization of Senkyunolide R plays a significant role in its activity and function. Senkyunolide R is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it influences gene expression by interacting with transcription factors . These localization patterns are crucial for the biological effects of Senkyunolide R.

属性

IUPAC Name |

(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGANEFDEDYAJS-QPICXUTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)